molecular formula C10H9N7O B11734147 3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile

3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile

Cat. No.: B11734147
M. Wt: 243.23 g/mol
InChI Key: RALHJPHEWGURJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique combination of a methoxypyridine moiety, a tetrazole ring, and a nitrile group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can be achieved through a multi-step process:

  • Formation of the Methoxypyridine Intermediate

      Starting Material: 3-bromopyridine

      Reagent: Sodium methoxide

      Conditions: Reflux in methanol

      Product: 6-methoxypyridine

  • Amination of Methoxypyridine

      Starting Material: 6-methoxypyridine

      Reagent: Ammonia or an amine source

      Conditions: Elevated temperature and pressure

      Product: 6-methoxypyridin-3-amine

  • Formation of the Tetrazole Ring

      Starting Material: Sodium azide and an appropriate nitrile

      Reagent: Acid catalyst (e.g., hydrochloric acid)

      Conditions: Reflux

      Product: 2H-1,2,3,4-tetrazole

  • Coupling Reaction

      Starting Materials: 6-methoxypyridin-3-amine and 2H-1,2,3,4-tetrazole

      Reagent: Coupling agent (e.g., EDCI or DCC)

      Conditions: Room temperature

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the methoxypyridine and tetrazole rings

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Room temperature or slightly elevated temperatures

      Products: Reduced forms of the nitrile and tetrazole groups

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the reagent

      Products: Substituted derivatives at the pyridine or tetrazole rings

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substituting Agents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidized Derivatives: Hydroxylated or carboxylated forms

    Reduced Derivatives: Amines or alcohols

    Substituted Derivatives: Halogenated or nucleophile-substituted forms

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

    Protein Binding: Can interact with proteins, affecting their function.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, inhibiting enzyme activity or altering protein function. This interaction can lead to various biological effects, including inhibition of metabolic pathways or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
  • **this compound
  • **this compound

Uniqueness

    Structural Features: The combination of methoxypyridine, tetrazole, and nitrile groups is unique, providing a distinct set of chemical properties.

    Reactivity: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.

    Biological Activity: Its potential as an enzyme inhibitor and protein binder sets it apart from other similar compounds.

Properties

IUPAC Name

3-[(6-methoxypyridin-3-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N7O/c1-18-9-3-2-8(6-13-9)12-5-7(4-11)10-14-16-17-15-10/h2-3,5-6,12H,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALHJPHEWGURJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC=C(C#N)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.